1,2-Bis(3-fluorophenyl)ethane-1,2-dione

Vue d'ensemble

Description

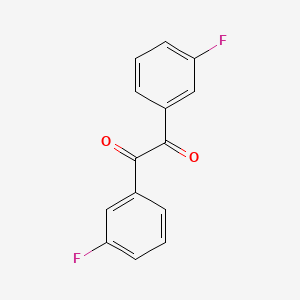

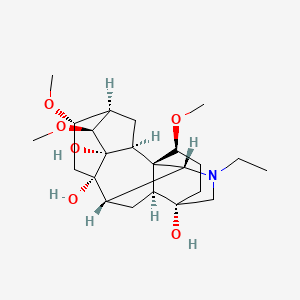

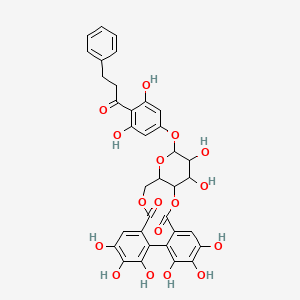

1,2-Bis(3-fluorophenyl)ethane-1,2-dione, also known as 3,3’-Difluorobenzil, is an organic compound with the molecular formula C14H8F2O2 . It is a substituted benzil with an s-trans conformation of the dicarbonyl unit .

Synthesis Analysis

The synthesis of this compound usually involves the catalytic fluorination of raw materials such as benzaldehyde . The specific synthesis method can be adjusted according to experimental conditions and needs .Molecular Structure Analysis

The compound crystallizes with half of a molecule per asymmetric unit and exhibits bond lengths and angles typical of -diketones . A network of C—H F contacts and – stacking interactions is observed within the structure . The O—C—C—O torsion angle is −110.65 (12)° .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that aryl diketones, the class of compounds to which this molecule belongs, have a wide variety of uses in organic synthesis .Physical And Chemical Properties Analysis

This compound is a solid substance, usually appearing as white to slightly yellow crystals . It has a molecular weight of 246.21 and a melting point of 97-99 °C .Applications De Recherche Scientifique

Optical Properties Research

1,2-Bis(3-fluorophenyl)ethane-1,2-dione has been studied for its optical properties. Lukes et al. (2003) explored the optical properties of similar ethane-1,2-diones, focusing on spectral measurements and geometries. This research contributes to understanding the electron absorption spectra and the effect of chain length on electronic polarizability (Lukes et al., 2003).

Computational Synthesis Study

The synthesis and reactivity of this compound have been computationally modeled. Topal et al. (2006) examined the condensation reactions involving benzil derivatives like this compound, contributing to our understanding of these reactions’ mechanisms and the influence of various substituents (Topal et al., 2006).

Fragmentation and Stability Analysis

Yosefdad et al. (2020) conducted a study on bis-phthalimide derivatives, including compounds similar to this compound, to investigate their fragmentation under electron impact ionization. This study sheds light on the stability of molecular ions of such compounds and their hydration effects (Yosefdad et al., 2020).

Chromophore Conformation and Light Absorption

Research on chromophoric systems by Effenberger et al. (1991) involving ethanediones, including compounds structurally related to this compound, focused on the conformation and light absorption of these molecules. Such studies are crucial for understanding the color properties and molecular geometry in different states (Effenberger et al., 1991).

Safety and Hazards

During use and storage, it should be avoided to contact with oxidizers, strong acids, and strong bases to prevent dangerous reactions . It’s necessary to avoid inhalation, skin contact, and ingestion, and personal protective equipment such as gloves and goggles should be used to ensure safe operation .

Orientations Futures

The compound has been used as a precursor in the production of hexabenzocoronenes . More recently, it has been used in the synthesis of various polymers that have been studied for photovoltaics and for gas chromatography stationary phases . This suggests potential future directions in these areas of research.

Propriétés

IUPAC Name |

1,2-bis(3-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOZEPOIIGVTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270070 | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70028-89-6 | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-](/img/structure/B8249807.png)

![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249818.png)

![1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249888.png)

![[6-Hydroxy-2-methyl-5-oxo-6-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-3-en-2-yl] acetate](/img/structure/B8249910.png)